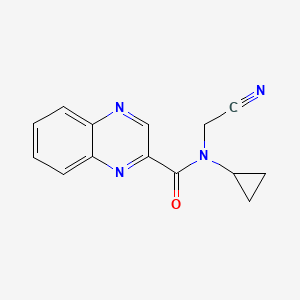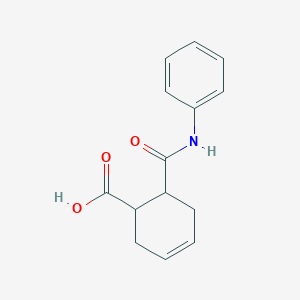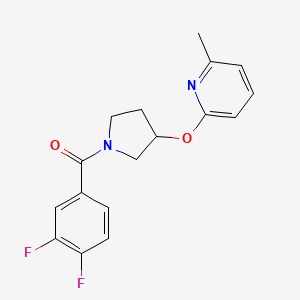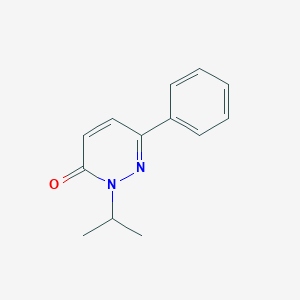
Tert-butyl 2-(azepan-4-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is a chemical compound with the CAS Number: 1864053-29-1 . It has a molecular weight of 249.78 . The compound is stored at room temperature and comes in a powder form . Its IUPAC name is tert-butyl 2-(azepan-4-yl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is 1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)9-10-5-4-7-13-8-6-10;/h10,13H,4-9H2,1-3H3;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 249.78 .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles and Functionalized Molecules
Tert-butyl 2-(azepan-4-yl)acetate hydrochloride is utilized in the synthesis of heterocycles, an essential class of compounds in drug development and material science. For instance, the compound has been implicated in the one-pot synthesis of furo[3,2-c]oxepin-4-one derivatives, showcasing its role in facilitating complex organic transformations (Kobayashi et al., 2004). Such synthetic strategies are crucial for the rapid assembly of pharmacologically relevant structures, demonstrating the compound's utility in organic synthesis.
Catalysis and Green Chemistry
This compound also finds application in catalysis, contributing to the development of greener and more efficient chemical processes. Its derivatives have been used to demonstrate the selective mono-chlorination of aromatic compounds under mild conditions, highlighting its role in enhancing the regioselectivity and efficiency of chemical reactions (Smith et al., 1999). Such advancements are pivotal in green chemistry, where the focus is on reducing environmental impact and enhancing the sustainability of chemical processes.
Advanced Material Synthesis
In the field of materials science, Tert-butyl 2-(azepan-4-yl)acetate hydrochloride serves as a precursor for the synthesis of advanced materials. Its role in forming complex molecular architectures through novel synthetic pathways is crucial for the development of new materials with tailored properties. For example, its application in the synthesis of functionalized 1,4-azaborinines via the cyclization of di-tert-butyliminoborane and alkynes represents a novel methodology in the construction of boron-nitrogen-containing heterocycles, which are of interest in materials science and organometallic chemistry (Schäfer et al., 2016).
Drug Development and Pharmaceutical Applications
Moreover, Tert-butyl 2-(azepan-4-yl)acetate hydrochloride plays a role in pharmaceutical research, where it is used as a building block in the synthesis of drug candidates. Its utility in constructing complex molecules with potential biological activity is exemplified by its involvement in the synthesis of N-substituted regioisomers of besifloxacin, a process that underscores the importance of such compounds in the discovery and development of new therapeutic agents (Xia et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
tert-butyl 2-(azepan-4-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)9-10-5-4-7-13-8-6-10;/h10,13H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTAIBIDAXMIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(azepan-4-yl)acetate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589496.png)
![2-(ethylthio)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589498.png)
![6-propyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2589499.png)



![1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2589505.png)

![2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2589508.png)



![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2589517.png)